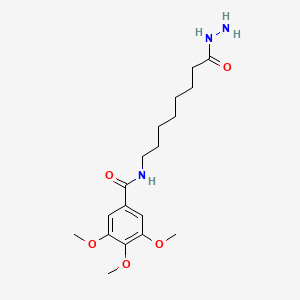
N-(8-Hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-Hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a hydrazinyl group attached to an oxooctyl chain, which is further connected to a trimethoxybenzamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4,5-trimethoxybenzoic acid: This can be achieved through the methylation of gallic acid using dimethyl sulfate in the presence of a base.
Formation of 3,4,5-trimethoxybenzoyl chloride: The benzoic acid derivative is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of 8-oxooctanoic acid: This intermediate is prepared through the oxidation of octanoic acid using potassium permanganate.
Coupling Reaction: The 3,4,5-trimethoxybenzoyl chloride is reacted with 8-oxooctanoic acid in the presence of a base to form the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(8-Hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing derivatives.
Reduction: The carbonyl group in the oxooctyl chain can be reduced to form alcohols or amines.
Substitution: The methoxy groups on the benzamide ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of azides, nitroso compounds, or nitriles.
Reduction: Production of alcohols, amines, or hydrocarbons.
Substitution: Introduction of various functional groups, such as amines, ethers, or halides, on the benzamide ring.
Wissenschaftliche Forschungsanwendungen
N-(8-Hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(8-Hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The trimethoxybenzamide moiety may interact with hydrophobic pockets or binding sites, enhancing the compound’s affinity and specificity. These interactions can modulate biochemical pathways, leading to desired therapeutic or biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(8-Hydrazinyl-8-oxooctyl)-4-methoxybenzamide
- N-(8-Hydrazinyl-8-oxooctyl)-3,4-dimethoxybenzamide
- N-(8-Hydrazinyl-8-oxooctyl)-3,5-dimethoxybenzamide
Uniqueness
N-(8-Hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance the compound’s stability, solubility, and interaction with molecular targets, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
918494-58-3 |
|---|---|
Molekularformel |
C18H29N3O5 |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N-(8-hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H29N3O5/c1-24-14-11-13(12-15(25-2)17(14)26-3)18(23)20-10-8-6-4-5-7-9-16(22)21-19/h11-12H,4-10,19H2,1-3H3,(H,20,23)(H,21,22) |
InChI-Schlüssel |
FYSAUIXFSZWYTB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCCCCCCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


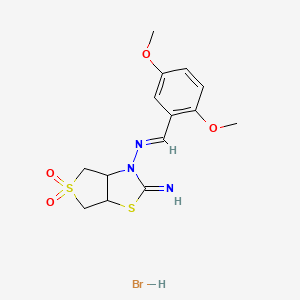
![N-[4-[(3aR,6aS)-7'-chloro-1-(1H-indol-3-ylmethyl)-5'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12618246.png)
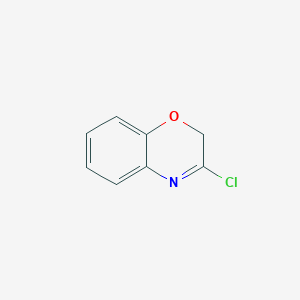


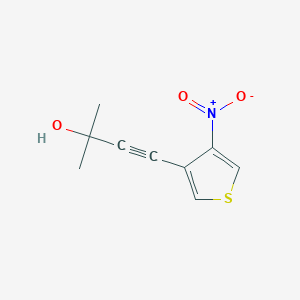
![3,3'-{[4-(Propan-2-yl)phenyl]methylene}bis(1-methyl-1H-indole)](/img/structure/B12618303.png)
![1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12618306.png)
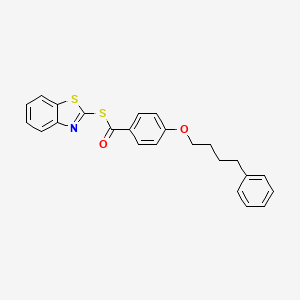


![(1S,11S,12R,16S)-11-benzoyl-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12618323.png)
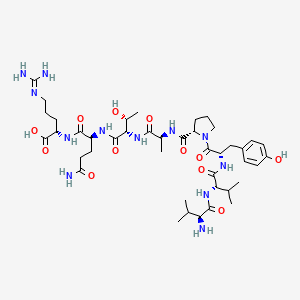
![N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide](/img/structure/B12618337.png)
